molecular formula C8H13NO2 B12061891 (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12061891
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-RSHNMJPRSA-N
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Description

(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is also known as the norbornane framework. The presence of both an amino group and a carboxylic acid group makes it an interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid groups, which make it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8?/m1/s1

InChI Key

MPUVBVXDFRDIPT-RSHNMJPRSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2(C(=O)O)N

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Origin of Product

United States

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